2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole
Description
Structural Classification Within Bicyclic Pyrrolidine Derivatives
2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole belongs to the class of bicyclic pyrrolidine derivatives , characterized by a fused bicyclic framework comprising two pyrrolidine rings. The core structure, octahydropyrrolo[3,4-c]pyrrole, consists of a six-membered ring fused to a five-membered pyrrolidine moiety at the 3,4-positions (Figure 1). The "octahydro" designation indicates full saturation, with eight hydrogen atoms completing the bicyclic system’s valency.
The cyclopropyl substituent at position 2 introduces steric constraints and electronic modulation, which influence the compound’s conformational flexibility and reactivity. This substitution distinguishes it from simpler bicyclic amines like octahydropyrrolo[3,4-b]pyrrole, where substituents are absent or differ in position. The cyclopropyl group’s rigid, planar geometry restricts rotational freedom, making the compound a valuable scaffold for studying stereoelectronic effects in drug design.
Table 1: Structural Comparison of Bicyclic Pyrrolidine Derivatives
| Compound | Core Structure | Substituent | Key Features |
|---|---|---|---|
| Octahydropyrrolo[3,4-c]pyrrole | Bicyclic (6+5 membered) | None | Fully saturated, planar fused rings |
| 2-Cyclopropyl derivative | Bicyclic (6+5 membered) | Cyclopropyl at C2 | Enhanced rigidity, steric hindrance |
| Pyrrolo[3,4-d]isoxazole derivatives | Bicyclic (pyrrolidine + isoxazole) | Isoxazole ring | Hybrid heterocycle, increased polarity |
The stereochemistry of the bicyclic system is critical. Enantioselective syntheses, such as silver(I)-catalyzed atroposelective desymmetrization, have been employed to generate enantioenriched variants, underscoring the scaffold’s utility in asymmetric catalysis.
Historical Context of Pyrrolo[3,4-c]pyrrole Scaffold Development
The pyrrolo[3,4-c]pyrrole scaffold emerged in the late 20th century as part of efforts to develop rigid, nitrogen-rich frameworks for pharmaceutical and materials science applications. Early synthetic routes focused on cyclization strategies, such as the tandem 1,3-addition/5-endo-dig cyclization of 1-(1-alkynyl)cyclopropyl imines. These methods enabled access to polysubstituted pyrroles but faced challenges in achieving regioselectivity and stereocontrol.
A pivotal advancement came with the introduction of octahydropyrrolo[3,4-c]pyrrole derivatives in the 2000s, as evidenced by patents like EP1671972A1 (2004), which disclosed their use in antiviral and central nervous system (CNS) therapeutics. The scaffold’s compatibility with diverse functional groups—such as aryl, alkyl, and heteroaryl substituents—made it a versatile platform for optimizing pharmacokinetic properties.
Key Milestones in Scaffold Development:
- 2004 : Patent EP1671972A1 highlighted octahydropyrrolo[3,4-c]pyrroles as ligands for melanocortin receptors, emphasizing their potential in treating obesity and inflammation.
- 2009 : Substitution patterns were refined to achieve subtype-selective nicotinic acetylcholine receptor (nAChR) ligands, enabling α4β2 or α7 receptor targeting.
- 2020s : Green synthesis methods, such as subcritical water-mediated reactions, improved yields and reduced environmental impact for derivatives like 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles.
The cyclopropyl variant gained prominence due to its unique electronic profile. For example, the cyclopropyl group’s electron-withdrawing nature enhances stability against oxidative degradation, a feature leveraged in antiviral drug candidates targeting HIV and hepatitis C.
Table 2: Evolution of Pyrrolo[3,4-c]pyrrole-Based Compounds
| Decade | Innovation | Application Domain |
|---|---|---|
| 1990s | Initial cyclization strategies | Heterocyclic chemistry |
| 2000s | Patenting of therapeutic derivatives | CNS disorders, antivirals |
| 2010s | Stereoselective synthesis protocols | Asymmetric catalysis |
| 2020s | Green chemistry approaches | Sustainable drug discovery |
This scaffold’s integration into materials science is exemplified by its use in organic semiconductors, where planar conjugated systems enhance π-π stacking and charge mobility. For instance, 3,6-bis(5-bromothiophen-2-yl) derivatives exhibit hole mobilities exceeding 1.5 cm²/Vs in thin-film transistors.
Properties
IUPAC Name |
5-cyclopropyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-9(1)11-5-7-3-10-4-8(7)6-11/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEIMBQVVLTHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CNCC3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through various synthetic routes. One common method involves the thermolysis of N-phthalimidoaziridines derived from 5-alkenyl-1,2,4-oxadiazoles . This process typically requires heating the N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired pyrrolidines.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Antiviral Applications
One of the primary applications of 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole is in the development of antiviral agents. Research has indicated that derivatives of octahydropyrrolo[3,4-c]pyrrole can act as inhibitors of the CCR5 receptor, which is critical for HIV entry into host cells. The inhibition of this receptor could lead to new treatments for HIV/AIDS by preventing viral replication and spread.
- Mechanism of Action : The compound functions by blocking the CCR5 receptor, thereby hindering the ability of HIV-1 to infect T-cells. This mechanism is particularly relevant given the limitations of existing antiretroviral therapies, which often face issues such as drug resistance and side effects .
- Case Studies : A patent application (WO2014139978A1) discusses novel octahydro-pyrrolo[3,4-c]-pyrrole derivatives as autotaxin inhibitors, which may have implications for treating various viral infections and inflammatory diseases .
Neurological Applications
The unique structural characteristics of this compound also suggest potential applications in neurology, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). These receptors are vital for cognitive function and are implicated in several neurological disorders.
- Nicotinic Receptor Modulation : Research has shown that octahydropyrrolo[3,4-c]pyrrole can be utilized as a scaffold for developing selective ligands for α4β2 or α7 nAChRs. This selectivity may lead to advancements in treating conditions such as Alzheimer's disease and schizophrenia .
- Therapeutic Potential : The ability to selectively target these receptors could result in medications that enhance cognitive function or provide neuroprotective effects without the side effects associated with less selective compounds.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
The substituent at position 2 of the octahydropyrrolo[3,4-c]pyrrole scaffold significantly influences physicochemical and pharmacological properties. Key analogs include:
Key Observations:
- Polarity : The oxetan-3-yl and 3-pyridinyl analogs exhibit higher polarity due to oxygen and nitrogen heteroatoms, respectively, improving aqueous solubility compared to the cyclopropyl derivative.
- Stereochemistry : The (3aR,6aS) configuration in the 3-pyridinyl analog () highlights the importance of stereochemistry in receptor binding.
Biological Activity
2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and research findings.
Structural Characteristics
The molecular formula of this compound is , indicating the presence of multiple functional groups that contribute to its reactivity and interactions with biological systems. The compound features a cyclopropyl group, an octahydropyrrolo core, and nitrogen functionalities that are often associated with bioactive compounds.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several key pathways:
- Receptor Interaction : Similar compounds have shown high affinity for various receptors, including nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have implications in neurodegenerative diseases .
- Enzyme Modulation : The compound may influence enzyme activities involved in critical biological pathways. For example, it has been suggested that this compound could modulate the activity of enzymes linked to inflammation and cancer progression .
- Antiviral Activity : Research indicates potential applications in treating viral infections, particularly HIV-1, by acting on CCR5 receptors, which are critical for viral entry into host cells .
Biological Activities
The biological activities associated with this compound include:
- Antiviral : Exhibits potential antiviral properties against HIV-1 and other viruses.
- Antitumor : Preliminary findings suggest cytotoxic effects on various cancer cell lines.
- Anti-inflammatory : The compound may reduce inflammation through modulation of inflammatory pathways.
- Antimicrobial : Potential activity against bacterial and fungal pathogens has been noted in initial studies.
Pharmacokinetics
Pharmacokinetic studies on similar compounds indicate that they generally exhibit good bioavailability and metabolic stability. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Metabolic Stability | Moderate to High |
| Half-life | Variable (dependent on formulation) |
These characteristics suggest that this compound may be suitable for further development as a therapeutic agent.
Case Studies and Research Findings
- HIV Treatment : A study demonstrated that derivatives of octahydropyrrolo[3,4-c]pyrrole show promise in inhibiting HIV replication by blocking CCR5 receptor interactions. This highlights the potential for developing new antiviral therapies based on this scaffold .
- Cancer Research : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Effects : Research has indicated that this compound can modulate inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .
Q & A
Q. How do electronic effects of substituents impact photoredox reaction efficiency?
- Answer: Electron-withdrawing groups (e.g., -CF₃) on maleimides increase electrophilicity, accelerating cyclization (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ for electron-donating groups). Transient absorption spectroscopy confirms prolonged excited-state lifetimes (>50 ns) for 9-mesitylacridinium photocatalysts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
